12-Azido-1-dodecanol
Overview
Description
12-Azido-1-dodecanol: is a chemical compound with the molecular formula C12H25N3O and a molecular weight of 227.35 g/mol . It features an azide group (-N3) and a hydroxyl group (-OH) linked to a long dodecyl carbon chain. This compound is primarily used in scientific research and exhibits high versatility due to its unique functional groups.
Scientific Research Applications
Chemistry:
Biology:
Membrane Studies: The long dodecyl chain aids in the interaction with biological membranes, making it useful in studying membrane dynamics and protein-lipid interactions.
Medicine:
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry:
Safety and Hazards
Biochemical Analysis
Biochemical Properties
12-Azido-1-dodecanol plays a significant role in biochemical reactions, particularly in bioconjugation and click chemistry. The azide group in this compound can participate in click chemistry reactions, which are widely used for attaching molecules like drugs, imaging agents, or probes to biomolecules such as proteins or antibodies. The hydroxyl group enhances its solubility and interaction with biological membranes. Enzymes like alcohol dehydrogenases (ADH) from Yarrowia lipolytica have been shown to interact with similar compounds, facilitating their conversion in biochemical pathways .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving Escherichia coli, similar compounds have been shown to undergo biotransformation, impacting cellular functions . The azide group in this compound can be used for labeling and tracking cellular components, providing insights into cellular dynamics and interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that similar compounds can undergo biotransformation, leading to the formation of different metabolites over time . These changes can impact the compound’s efficacy and toxicity in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and significant biochemical activity. At high doses, toxic or adverse effects may be observed. Studies on similar compounds have shown threshold effects, where the compound’s activity increases up to a certain concentration, beyond which toxicity becomes apparent . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. Enzymes such as alcohol dehydrogenases (ADH) and carboxylic acid reductases (CAR) play a role in its biotransformation The compound can be converted into different metabolites, affecting metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The long dodecyl chain of the compound aids in its interaction with biological membranes, facilitating its transport across cellular compartments. The azide group also enables its localization to specific cellular regions through click chemistry reactions, enhancing its utility in biochemical studies.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it determines the compound’s accessibility to its target biomolecules and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 12-Azido-1-dodecanol typically begins with 1-dodecanol.
Azidation Reaction: The hydroxyl group of 1-dodecanol is converted to a leaving group, such as a tosylate or mesylate, using tosyl chloride or mesyl chloride in the presence of a base like pyridine.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azide group in 12-Azido-1-dodecanol can undergo substitution reactions, particularly in click chemistry, where it reacts with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Common Reagents and Conditions:
Substitution: Copper(I) catalysts in click chemistry.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Major Products:
Substitution: Triazoles.
Reduction: 12-Amino-1-dodecanol.
Oxidation: 12-Azido-1-dodecanal.
Mechanism of Action
The mechanism of action of 12-Azido-1-dodecanol primarily involves its functional groups:
Azide Group: Participates in click chemistry reactions, forming stable triazole linkages.
Hydroxyl Group: Can be modified to introduce other functional groups or enhance solubility.
Molecular Targets and Pathways:
Bioconjugation: Targets biomolecules like proteins and antibodies.
Membrane Interaction: Interacts with lipid bilayers, affecting membrane fluidity and protein function.
Comparison with Similar Compounds
1-Dodecanol: Lacks the azide group, making it less versatile for bioconjugation.
12-Bromo-1-dodecanol: Contains a bromine atom instead of an azide group, leading to different reactivity and applications.
12-Amino-1-dodecanol: The reduced form of 12-Azido-1-dodecanol, used in different chemical contexts.
Properties
IUPAC Name |
12-azidododecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c13-15-14-11-9-7-5-3-1-2-4-6-8-10-12-16/h16H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIPTPJYKXUCKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCO)CCCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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